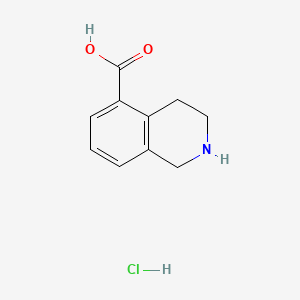

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride

Descripción

Historical Context and Development

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride (CAS 1203579-50-3) is a heterocyclic compound derived from the tetrahydroisoquinoline (THIQ) core, a scaffold central to alkaloid biosynthesis and medicinal chemistry. Its development traces to advancements in THIQ synthesis, particularly the Pictet–Spengler reaction, which enables the formation of tetrahydroisoquinoline rings from β-arylethylamines and carbonyl compounds under acidic conditions. The hydrochloride salt form emerged as a strategy to enhance solubility and stability, critical for applications in synthetic and pharmaceutical chemistry.

The compound’s parent acid, 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (CAS 1044764-16-0), was first synthesized through methods involving oxidation or functional group interconversion. The hydrochloride salt’s synthesis likely involves protonation of the carboxylic acid group with hydrochloric acid, a common technique to improve compound handling in research and industrial settings.

Significance in Heterocyclic Chemistry

The THIQ core, a six-membered ring with a secondary amine, is a privileged scaffold in medicinal chemistry due to its structural versatility and presence in bioactive molecules. The 5-carboxylic acid substituent introduces hydrogen-bonding capacity and serves as a reactive site for further derivatization, enabling its use in multicomponent reactions (e.g., Ugi-azide cyclizations) or as a building block for peptide mimetics.

Key Structural Features

This compound’s design leverages the THIQ ring’s electron-rich aromatic system and the carboxylic acid’s reactivity, making it valuable in synthesizing heterocyclic systems with potential biological activity.

Position within Tetrahydroisoquinoline Alkaloid Classification

Tetrahydroisoquinoline alkaloids are classified based on substitution patterns and functional groups. The 5-carboxylic acid derivative occupies a niche position, differing from more common 3- or 6-substituted analogs (e.g., 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). Its classification aligns with simple THIQ alkaloids, which serve as precursors for complex structures like protoberberines or benzylisoquinolines.

Comparison of Substituted THIQ Carboxylic Acids

The 5-position substitution is less explored, offering opportunities for novel synthetic pathways and structural diversity.

Research Evolution and Contemporary Relevance

Early research on THIQ carboxylic acids focused on their role in alkaloid biosynthesis and peptide mimetics. Recent advancements highlight their utility in combinatorial chemistry and drug discovery. For instance, the hydrochloride salt’s improved solubility facilitates its use in automated synthesis platforms or high-throughput screening.

Synthetic Applications

- Multicomponent Reactions : Integration into Ugi-azide or Heck cyclizations to form tetrazole-THIQ hybrids, enhancing bioactivity profiles.

- Peptide Mimetics : Replacement of phenylalanine with the Tic (tetrahydroisoquinoline-carboxylic acid) unit to constrain peptide conformations.

- Antiviral Agents : Structural analogs of chloroquine derivatives, though with modified mechanisms (e.g., post-entry inhibition of SARS-CoV-2).

Recent studies emphasize the compound’s potential in synthesizing antiviral or anticancer agents, leveraging its reactivity and the THIQ core’s bioactivity.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYXEABVNVYNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203579-50-3 | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride can be synthesized through several methods. Traditional methods include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions typically involve the cyclization of N-(haloalkyl)aryl derivatives under acidic conditions .

Industrial Production Methods

In industrial settings, the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often employs multicomponent reactions (MCRs) due to their efficiency and high yield . These methods improve atom economy and selectivity, making them suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Typically using oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

Reduction: Commonly reduced using sodium borohydride or catalytic hydrogenation.

Substitution: Involves nucleophilic substitution reactions, often facilitated by multicomponent reactions.

Common Reagents and Conditions

Oxidation: H₂O₂, TBHP

Reduction: Sodium borohydride, catalytic hydrogenation

Substitution: Various nucleophiles in the presence of cooxidants

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are often used as intermediates in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Neuroprotective Agents

1,2,3,4-Tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties. Research indicates that these compounds can inhibit certain pathways involved in neurodegenerative diseases such as Parkinson's disease. For instance, studies have shown that specific derivatives can act as inhibitors of catechol-O-methyltransferase (COMT), which is relevant in the treatment of Parkinson's disease by increasing dopamine levels in the brain .

2. Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of 1,2,3,4-tetrahydroisoquinoline derivatives. These compounds exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. A notable study demonstrated that certain derivatives effectively inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), a critical enzyme responsible for antibiotic resistance .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. It can be used to synthesize complex molecules through various chemical reactions. For example, it has been employed in the synthesis of substituted acyl derivatives and other functionalized isoquinolines . The ability to modify its structure allows chemists to create diverse compounds with potential pharmacological activities.

2. Asymmetric Synthesis

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride has been utilized in asymmetric synthesis methodologies. These methods are crucial for producing optically active compounds that are essential in pharmaceutical applications. The compound's chiral nature enables the development of enantiomerically pure substances that can enhance therapeutic efficacy and reduce side effects .

Table 1: Summary of Key Applications

Case Study: Neuroprotective Properties

A study published in a peer-reviewed journal explored the neuroprotective effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic neurons. The results indicated that these compounds significantly reduced oxidative stress markers and improved cell viability in vitro. This research suggests that these derivatives could be developed into therapeutic agents for neurodegenerative diseases .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antibiotic resistance, researchers synthesized several derivatives of this compound and tested their efficacy against multidrug-resistant bacterial strains. The findings revealed that some derivatives exhibited potent antibacterial activity comparable to existing antibiotics, indicating their potential as new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy . The compound’s structure allows it to bind to specific proteins, thereby modulating their activity and influencing cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride (Compound A) with other tetrahydroisoquinoline derivatives, focusing on structural variations, physicochemical properties, and applications.

Positional Isomers: Carboxylic Acid Substitution

- 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid Hydrochloride (Compound B) CAS: 92932-74-6 Structure: Carboxylic acid at the 1-position. Applications: Limited data, but catalogued as a laboratory reagent .

- (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Compound C) CAS: 74163-81-8 Structure: Chiral center at the 3-position with a carboxylic acid group. Applications: Key building block in β-hairpin peptidomimetics and enantioselective catalysis due to its rigid, stereodefined scaffold .

Halogen-Substituted Derivatives

- 5-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (Compound D) CAS: 799274-05-8 Structure: Chlorine substituent at the 5-position; lacks the carboxylic acid group. Properties: Higher lipophilicity (Cl vs. COOH) enhances membrane permeability but reduces water solubility.

- 5-Trifluoromethyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (Compound E) CAS: 1074764-69-4 Structure: CF₃ group at the 5-position. Properties: Electron-withdrawing CF₃ group increases metabolic stability and acidity compared to Compound A.

Ester Derivatives

- Methyl 4,4-Dimethyl-1,2,3,4-Tetrahydroisoquinoline-5-carboxylate Hydrochloride (Compound F) CAS: 1203682-99-8 Structure: Methyl ester at the 5-position with two methyl groups on the saturated ring. Properties: Esterification reduces polarity, enhancing bioavailability. Hazards: Classified as acutely toxic (H302) and a respiratory irritant (H335) .

- (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Benzyl Ester Hydrochloride (Compound G) CAS: 77497-96-2 Structure: Benzyl ester at the 3-position with a chiral center. Applications: Used in asymmetric synthesis to generate enantiopure intermediates .

Actividad Biológica

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid hydrochloride (THIQ) is a member of the isoquinoline alkaloids, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and as an anticancer agent. This article reviews the biological activity of THIQ, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Target of Action: THIQ compounds interact with various biological targets, including neurotransmitter receptors and enzymes involved in apoptosis and inflammation. The presence of substituents at specific positions on the isoquinoline ring can enhance binding affinity and specificity to these targets.

Mode of Action: The compound is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. It also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Biochemical Pathways

Isoquinoline alkaloids like THIQ influence several biochemical pathways:

- Neuroprotective Pathways: THIQ has been shown to protect neuronal cells from oxidative stress and apoptosis by upregulating neurotrophic factors.

- Apoptotic Pathways: Compounds derived from THIQ have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase-3 and modulation of Bcl-2 family proteins. For instance, derivatives have shown binding affinities to Bcl-2 proteins, which are crucial for cancer cell survival .

Biological Activities

- Neuroprotective Effects:

- Anticancer Properties:

-

Antimicrobial Activity:

- THIQ has shown promising results in antimicrobial assays, demonstrating effectiveness against both gram-positive and gram-negative bacteria. In particular, certain derivatives exhibited potent antibacterial activity against Escherichia coli and antifungal properties that surpass standard treatments .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of THIQ on amyloid-beta-induced neurotoxicity in rat hippocampal neurons. The results indicated that treatment with THIQ significantly reduced cell death and oxidative stress markers compared to controls .

Case Study 2: Anticancer Activity

In a recent investigation involving a series of THIQ derivatives, one compound was found to inhibit the growth of MCF-7 breast cancer cells effectively. The mechanism was attributed to its ability to bind to Bcl-2 proteins, leading to enhanced apoptosis rates .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines with carbonyl derivatives, followed by carboxylation and hydrochloric acid salt formation. For example, Friedel-Crafts alkylation or Pictet-Spengler reactions may be adapted for the tetrahydroisoquinoline scaffold . Optimization requires monitoring reaction parameters (temperature, catalyst loading) via HPLC or LC-MS to identify intermediates and byproducts. Evidence for analogous compounds suggests esterification or alkylation steps may require inert atmospheres to prevent oxidation .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm the tetrahydroisoquinoline backbone and carboxylic acid position.

- Mass spectrometry (HRMS) to verify molecular weight (exact mass data for related compounds: 227.046 Da ).

- HPLC with UV detection (λ ~254 nm) for purity assessment, referencing pharmacopeial guidelines for impurity thresholds (e.g., EP/USP monographs) .

Q. What stability studies are critical for handling this compound in aqueous or biological buffers?

- Methodological Answer : Conduct accelerated stability testing under varying pH (2–9), temperature (4°C–40°C), and light exposure. For example, monitor degradation via HPLC peak area changes over 14 days. Related tetrahydroisoquinoline derivatives show sensitivity to hydrolysis at high pH, necessitating storage at ≤−20°C in desiccated conditions .

Q. How can researchers address solubility challenges in pharmacological assays?

- Methodological Answer : Pre-solubilize in DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS or cell culture media. For ionic strength-dependent precipitation, adjust buffer pH to 3–4 (near the carboxylic acid pKa) or use surfactants like Tween-80 .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s bioactivity, particularly in neurological or oncological models?

- Methodological Answer : While direct data is limited, structurally related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives act as opioid receptor ligands . To explore mechanisms:

- Perform radioligand binding assays (e.g., μ-opioid receptors) with competitive displacement studies.

- Use molecular docking (software: AutoDock Vina) to model interactions with target proteins, leveraging crystallographic data from homologous systems .

Q. How should contradictory data on metabolic stability be resolved across different in vitro models?

- Methodological Answer : Discrepancies may arise from interspecies cytochrome P450 (CYP) isoform differences. Design a cross-validation workflow:

Compare hepatocyte vs. microsomal assays (human vs. rodent).

Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways.

Validate findings with LC-MS/MS metabolite profiling .

Q. What strategies are effective for impurity profiling in GMP-compliant synthesis?

- Methodological Answer : Follow ICH Q3A/B guidelines:

- Employ orthogonal analytical methods (HPLC-UV, LC-MS, NMR) to detect process-related impurities (e.g., unreacted intermediates).

- Synthesize and characterize reference standards for critical impurities (e.g., des-carboxy analogs) using protocols similar to those in pharmaceutical reference catalogs .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.